molecular formula C12H9F3O B14457646 6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one CAS No. 69103-41-9

6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one

Cat. No.: B14457646
CAS No.: 69103-41-9
M. Wt: 226.19 g/mol
InChI Key: XHSHABTZTJQYOH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a compound that features a trifluoromethyl group attached to a methanonaphthalene structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. This interaction often involves binding to specific enzymes or receptors, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethylbenzene
  • Trifluoromethylphenol
  • Trifluoromethylpyridine

Uniqueness

6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is unique due to its methanonaphthalene structure, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds. This uniqueness makes it a valuable compound for specific applications in pharmaceuticals and materials science .

Properties

CAS No.

69103-41-9

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

4-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one

InChI

InChI=1S/C12H9F3O/c13-12(14,15)7-1-2-8-9(5-7)6-3-10(8)11(16)4-6/h1-2,5-6,10H,3-4H2

InChI Key

XHSHABTZTJQYOH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C1C3=C2C=C(C=C3)C(F)(F)F

Origin of Product

United States

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